molecular formula C7H13NO2 B012511 3-Morpholinopropanal CAS No. 19851-01-5

3-Morpholinopropanal

Cat. No. B012511
CAS RN: 19851-01-5
M. Wt: 143.18 g/mol
InChI Key: BNWZAKSMZYYVBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-morpholinopropanal and its derivatives can be accomplished through various strategies. A notable method involves the palladium-catalyzed carboamination reaction between substituted ethanolamine derivatives and aryl or alkenyl bromides, leading to the formation of cis-3,5-disubstituted morpholines in moderate to good yield. This strategy is also applicable to the synthesis of fused bicyclic morpholines and 2,3- and 2,5-disubstituted products (Leathen, Rosen, & Wolfe, 2009). Another method involves the transamination of cyanothioacetamide with morpholine, yielding 3-(morpholin-1-yl)-3-thioxopropanenitrile and 3-(morpholin-1-yl)-3-thioxopropanethioamide, which can be further alkylated to produce various derivatives (Dyachenko, Chernega, & Dyachenko, 2012).

Molecular Structure Analysis

The molecular and crystal structure of 3-morpholinopropanal derivatives has been elucidated using techniques such as X-ray diffraction, IR spectra, 1Н and 13С NMR spectroscopy. These studies reveal the intricate details of the molecular geometry, bonding patterns, and electronic structure, which are crucial for understanding the compound's reactivity and interactions (Dyachenko, Chernega, & Dyachenko, 2012).

Chemical Reactions and Properties

3-Morpholinopropanal and its derivatives participate in various chemical reactions, offering a wide range of functional groups for further chemical modifications. These compounds have been utilized in the synthesis of biologically active molecules, demonstrating the potential to enhance seed shoot formation in agricultural applications and showing promise in the development of new pharmacological agents (Anuarbekova, Sychyeva, Markina, & Mukanova, 2023).

Scientific Research Applications

  • Neurokinin-1 Receptor Antagonist : 3-Morpholinopropanal exhibits properties as a high affinity, orally active neurokinin-1 (NK1) receptor antagonist. It shows effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, suggesting potential therapeutic applications in these areas (Harrison et al., 2001).

  • Gene Expression and Muscular Dystrophy Treatment : Morpholino oligos, which include 3-Morpholinopropanal derivatives, are used for knocking down gene expression. They are currently in clinical trials for treating Duchene muscular dystrophy and as potential anti-bioterrorism agents (Moulton, 2013).

  • Studying Gene Function : These compounds provide a simple and rapid method to study gene function in various model organisms, contributing significantly to genetic research (Heasman, 2002).

  • Drug Design and Development : The morpholine ring, a key component of 3-Morpholinopropanal, is crucial in drug design due to its advantageous physicochemical, biological, and metabolic properties. It offers facile synthetic routes, making it a preferred structure in medicinal chemistry (Kourounakis et al., 2020).

  • Improving Pharmacokinetic Properties : Morpholine's unique physicochemical properties can enhance the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients, making it a valuable component in drug formulation (Stojiljkovic et al., 2022).

  • Broad Therapeutic Applications : Morpholine-based molecules, including 3-Morpholinopropanal, are used in developing therapeutic candidates to tackle a broad range of medical ailments due to their favorable physicochemical properties and wide availability (Rupak et al., 2016).

  • Biological Activity Enhancement : Morpholine is frequently used in medicinal chemistry for contributing to a variety of biological activities and improving the pharmacokinetic profiles of bioactive molecules (Tzara et al., 2020).

  • Building Block in Medicinal Chemistry : 3-Morpholinopropanal derivatives are used as novel morpholine-based building blocks in medicinal chemistry research, aiding in the synthesis of various pharmaceutical compounds (Walker et al., 2012).

Future Directions

: 3-Morpholinopropanal | PubChem

properties

IUPAC Name

3-morpholin-4-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-5-1-2-8-3-6-10-7-4-8/h5H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWZAKSMZYYVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455301
Record name 3-Morpholinopropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19851-01-5
Record name 3-Morpholinopropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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